

An In-depth Technical Guide to 5-Bromo-3-(bromomethyl)benzo[b]thiophene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	5-Bromo-3-(bromomethyl)benzo[b]thiophene
Cat. No.:	B159892

[Get Quote](#)

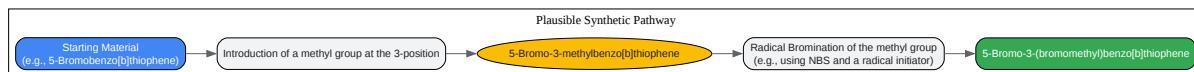
For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-(bromomethyl)benzo[b]thiophene is a halogenated heterocyclic compound built upon a benzothiophene core. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to its potential as a versatile synthetic intermediate and its promising, albeit still emerging, biological activities. The presence of two bromine atoms, one on the benzene ring and one in the methyl group, imparts unique reactivity and potential for functionalization, making it a valuable building block for the synthesis of more complex molecules with diverse pharmacological properties. This guide provides a comprehensive overview of the molecular structure, properties, and available data on **5-Bromo-3-(bromomethyl)benzo[b]thiophene**.

Molecular Structure and Properties

The fundamental characteristics of **5-Bromo-3-(bromomethyl)benzo[b]thiophene** are summarized in the table below. The structure consists of a benzene ring fused to a thiophene ring, with a bromine atom substituted at the 5-position of the bicyclic system and a bromomethyl group at the 3-position.


Property	Data	Reference
Molecular Formula	C ₉ H ₆ Br ₂ S	[1]
Molecular Weight	306.02 g/mol	[1]
IUPAC Name	5-Bromo-3-(bromomethyl)-1-benzothiophene	
CAS Number	1757-24-0	[2]
Canonical SMILES	C1=CC2=C(C=C1Br)C(=CS2)CBr	
Physical Form	Solid	[3]
Storage Class	Combustible Solids	[1]

Synthesis

While a specific, detailed experimental protocol for the synthesis of **5-Bromo-3-(bromomethyl)benzo[b]thiophene** is not extensively documented in readily available literature, its synthesis can be inferred from general methodologies for analogous benzothiophene derivatives. A plausible synthetic approach involves a multi-step process starting from a suitable benzothiophene precursor.

A general domino protocol for the regioselective synthesis of novel Benzo[b]thiophene derivatives involves a Knoevenagel condensation–Michael addition–intramolecular Thorpe–Ziegler cyclization–Tautomerization–Elimination sequence of reactions.[\[4\]](#) Another general procedure for the synthesis of 3-bromobenzothiophene involves the reaction of benzo[b]thiophene with N-Bromosuccinimide (NBS) in a mixture of chloroform and acetic acid.[\[5\]](#) The subsequent bromination of the methyl group at the 3-position would likely proceed via a radical mechanism, though specific conditions for this target molecule are not detailed in the available literature.

A logical synthetic workflow could be conceptualized as follows:

[Click to download full resolution via product page](#)

Caption: A conceptual workflow for the synthesis of **5-Bromo-3-(bromomethyl)benzo[b]thiophene**.

Spectroscopic Data

Detailed and verified spectroscopic data for **5-Bromo-3-(bromomethyl)benzo[b]thiophene** are not readily available in public databases. Commercial suppliers note that they do not typically collect analytical data for this specific compound. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The spectrum would be expected to show signals in the aromatic region corresponding to the protons on the benzothiophene ring system. The chemical shifts and coupling patterns would be influenced by the positions of the bromine atom and the bromomethyl group. A characteristic singlet for the methylene protons of the bromomethyl group ($-\text{CH}_2\text{Br}$) would be expected, likely in the range of 4.5-5.0 ppm.
- ^{13}C NMR: The spectrum would display signals for the nine carbon atoms in the molecule. The carbon atom of the bromomethyl group would appear at a characteristic chemical shift, and the signals for the aromatic carbons would be influenced by the bromo and bromomethyl substituents.

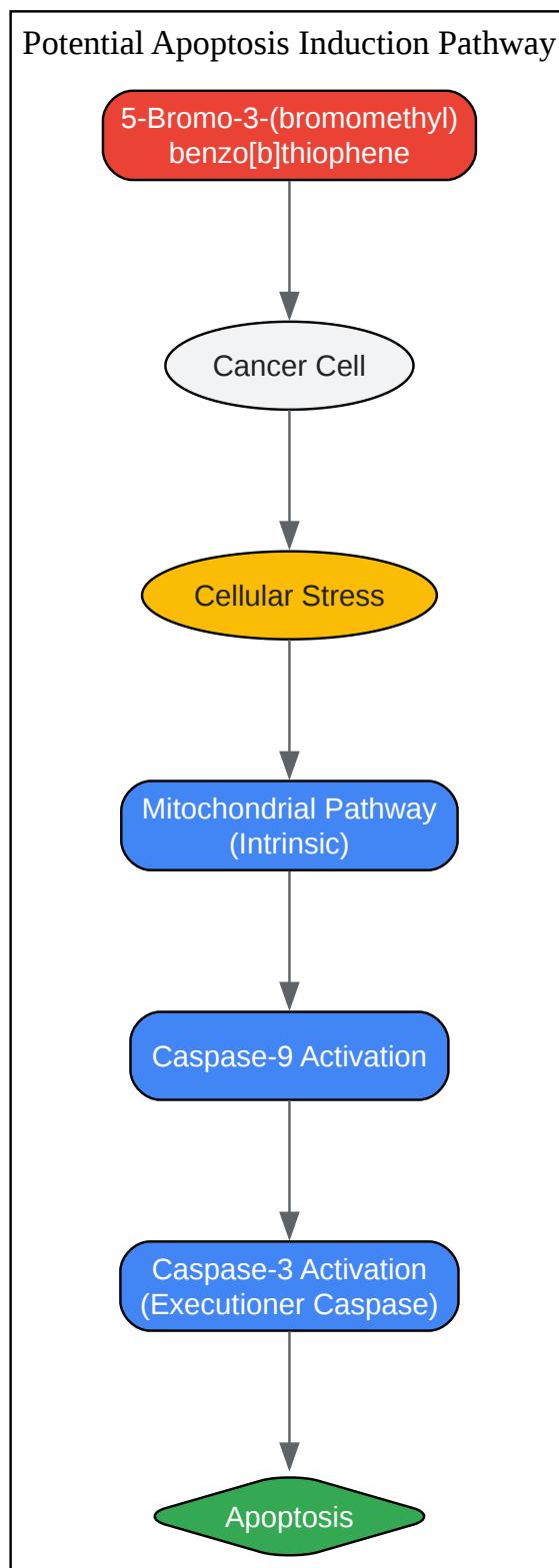
Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak (M^+) corresponding to the molecular weight of 306.02 g/mol. Due to the presence of two bromine atoms, a characteristic isotopic pattern for Br_2 (approximately 1:2:1 ratio for M , $\text{M}+2$, and $\text{M}+4$) would be a key feature for identification. Fragmentation pathways would likely involve the loss of bromine radicals ($\text{Br}\cdot$) and the bromomethyl group ($\cdot\text{CH}_2\text{Br}$).^[6]

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the aromatic C-H stretching and bending vibrations, as well as C=C stretching vibrations of the benzothiophene ring system. A C-Br stretching vibration would also be present.

Potential Biological Activity

Preliminary research and the known pharmacological profiles of related benzothiophene derivatives suggest that **5-Bromo-3-(bromomethyl)benzo[b]thiophene** may possess antimicrobial and anticancer properties.

Antimicrobial Activity


Benzothiophene derivatives are a significant class of sulfur-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry for their diverse pharmacological activities, including antimicrobial properties.^[7] The antimicrobial potential is influenced by the nature and position of substituents on the benzothiophene core.^[7] While specific minimum inhibitory concentration (MIC) values for **5-Bromo-3-(bromomethyl)benzo[b]thiophene** against particular bacterial or fungal strains are not yet reported in the literature, it is a promising scaffold for the development of new antimicrobial agents.^[7] Halogenated phenols, for instance, have shown potent activity against *Staphylococcus aureus*, with 2,4,6-triiodophenol exhibiting a MIC of 5 $\mu\text{g mL}^{-1}$.^[1] This suggests that halogenated aromatic compounds can be effective antimicrobial agents.

Anticancer Activity

The benzothiophene scaffold is present in several compounds with demonstrated anticancer activity.^[4] For example, some benzothiophene derivatives act as estrogen receptor antagonists and antimitotic agents.^[4] While specific IC₅₀ values for **5-Bromo-3-(bromomethyl)benzo[b]thiophene** against cancer cell lines like breast cancer (e.g., MCF-7, MDA-MB-231) are not available, related brominated compounds have shown anticancer activity. For instance, single-brominated coelenterazine analogs have demonstrated anticancer potential toward various cancer cell lines, including breast and prostate cancer, with IC₅₀ values in the micromolar range.^[8]

The potential mechanism of action for anticancer activity could involve the induction of apoptosis. In cancer cells, the induction of apoptosis is a key mechanism for many therapeutic

agents. This process can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. A possible signaling pathway for apoptosis induction by a cytotoxic agent is depicted below.

[Click to download full resolution via product page](#)

Caption: A simplified diagram of a potential intrinsic apoptosis pathway that could be induced by **5-Bromo-3-(bromomethyl)benzo[b]thiophene** in cancer cells.

Conclusion and Future Directions

5-Bromo-3-(bromomethyl)benzo[b]thiophene is a molecule with considerable potential in the field of medicinal chemistry. Its structure provides a versatile platform for the synthesis of novel compounds with potential therapeutic applications. However, a significant gap exists in the publicly available, detailed experimental and quantitative data for this specific compound.

Future research should focus on:

- Developing and publishing a detailed, reproducible synthetic protocol. This would greatly benefit researchers wishing to utilize this compound as a building block.
- Comprehensive spectroscopic characterization. Publishing verified ^1H NMR, ^{13}C NMR, mass spectrometry, and IR data would provide essential reference material for the scientific community.
- Systematic evaluation of its biological activity. Quantitative studies to determine IC_{50} values against a panel of cancer cell lines and MIC values against a range of pathogenic microbes are crucial to validate its therapeutic potential.
- Mechanistic studies. Investigating the specific signaling pathways through which this compound exerts its biological effects will be vital for its rational development as a drug candidate.

Addressing these areas will be instrumental in unlocking the full potential of **5-Bromo-3-(bromomethyl)benzo[b]thiophene** in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Antimicrobial and antibiofilm activities of halogenated phenols against *Staphylococcus aureus* and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. malayajournal.org [malayajournal.org]
- 5. 3-Bromo-1-benzothiophene synthesis - chemicalbook [chemicalbook.com]
- 6. Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Bromo-3-(bromomethyl)benzo[b]thiophene]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b159892#5-bromo-3-bromomethyl-benzo-b-thiophene-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com